REACTION_SMILES
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[BH4-:32].[C:20]([n:21]1[cH:22][cH:23][n:24][cH:25]1)([n:26]1[cH:27][cH:28][n:29][cH:30]1)=[O:31].[CH3:34][OH:35].[K+:19].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[cH:7][c:8]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[nH:9][c:10]2[cH:11][cH:12]1.[Na+:33].[OH-:18].[OH2:36]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[cH:7][c:8]([CH2:13][OH:14])[nH:9][c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(n1ccnc1)n1ccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2cc([N+](=O)[O-])ccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc2[nH]c(CO)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |